3-amino-2-bromo-6-fluorobenzoic acid
Description
3-Amino-2-bromo-6-fluorobenzoic acid (C₇H₅BrFNO₂, MW: 234.02) is a halogenated aromatic compound featuring a benzoic acid backbone substituted with amino (-NH₂), bromo (-Br), and fluoro (-F) groups at positions 3, 2, and 6, respectively.
The amino group at position 3 contributes to hydrogen bonding interactions, influencing solubility and crystal packing, while the electron-withdrawing halogens (Br, F) modulate the acidity of the carboxylic acid group. These properties make it a valuable candidate for comparative studies with structurally similar compounds.
Properties
CAS No. |
1780392-45-1 |
|---|---|
Molecular Formula |
C7H5BrFNO2 |
Molecular Weight |
234 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-bromo-6-fluorobenzoic acid typically involves multiple steps starting from o-fluorobenzonitrile. The process includes nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . For instance, the bromization step can be carried out by adding N-bromo-succinimide to a solution of 2-fluoro-5-aminobenzonitrile in ethanol at 50°C, followed by isolation of the product .
Industrial Production Methods
Industrial production methods for this compound are optimized for high yield and purity. The process involves similar steps as the laboratory synthesis but on a larger scale, ensuring efficient conversion rates and high purity of the final product .
Chemical Reactions Analysis
3-amino-2-bromo-6-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include N-bromo-succinimide for bromization, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-2-bromo-6-fluorobenzoic acid is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-2-bromo-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in Suzuki-Miyaura coupling reactions, the compound participates in the formation of carbon-carbon bonds through a palladium-catalyzed process . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. Critical Factors :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may complicate purification.
- Base strength : Strong bases (e.g., NaH) improve amination efficiency but risk dehalogenation .
How can contradictory data on reaction yields for halogenated benzoic acid derivatives be systematically resolved?
Advanced
Discrepancies often arise from:
- Impurity profiles : Trace metals or residual solvents (e.g., DMF) may inhibit reactions. Use HPLC or GC-MS to identify contaminants .
- Kinetic vs. thermodynamic control : Varying temperatures or catalysts (e.g., Pd(OAc)₂ vs. CuI) favor different pathways. Conduct time-course studies with TLC monitoring .
- Crystallographic variability : Polymorphs or solvates may skew purity assessments. Validate via X-ray diffraction (SHELXL) and DSC .
Q. Proposed Workflow :
Replicate reported conditions with rigorous solvent drying.
Compare yields under inert (N₂) vs. ambient atmospheres.
Use high-purity reagents (≥99.9%) to minimize side reactions .
What advanced techniques are recommended for characterizing substituent effects on the aromatic ring?
Q. Methodological
- X-ray crystallography : Resolve regiochemical ambiguities using SHELX programs for structure refinement. Note: SHELXL handles small-molecule refinement robustly, even with heavy atoms like bromine .
- NMR spectroscopy :
- -NMR quantifies electronic environments (δ ~-110 to -120 ppm for meta-fluorine).
- - HMBC identifies amino group coupling patterns.
- Computational modeling : DFT (B3LYP/6-31G*) predicts charge distribution and reaction barriers .
How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom typically exhibits high electrophilicity, favoring Suzuki-Miyaura coupling.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for bioactivity screening.
- Solvent modeling : COSMO-RS predicts solubility and stability in reaction media (e.g., THF vs. DMSO) .
Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .
What mechanistic insights explain the compound’s participation in nucleophilic aromatic substitution (NAS)?
Advanced
The bromine atom undergoes NAS via:
Rate-determining step : Formation of a Meisenheimer complex stabilized by the electron-withdrawing fluorine and carboxylic acid groups.
Leaving group ability : Bromine’s moderate electronegativity facilitates displacement by amines or thiols.
Catalysis : Cu(I) or Pd(0) accelerates reactions by lowering activation energy via oxidative addition/reductive elimination cycles.
Q. Experimental Design :
- Use kinetic isotope effects to probe transition states.
- Monitor intermediates via in situ IR spectroscopy .
How do steric and electronic factors influence the compound’s utility in multi-step syntheses?
Q. Advanced
- Steric hindrance : The ortho-bromine and meta-fluorine create a congested environment, limiting access to the amino group. Mitigate via microwave-assisted synthesis to enhance reaction rates.
- Electronic effects : The electron-deficient ring favors electrophilic substitutions at the para position relative to the amino group. Use directing group strategies (e.g., boronate esters) to override inherent preferences .
Case Study : Compare yields in Buchwald-Hartwig amination with/without steric hindrance modifiers (e.g., BrettPhos ligands) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
